molecular formula C9H11BO5 B2757467 4-Methoxy-3-(methoxycarbonyl)phenylboronic acid CAS No. 1071958-96-7

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid

Cat. No.: B2757467
CAS No.: 1071958-96-7
M. Wt: 209.99
InChI Key: LXGMDDVQLGJPIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO5. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methoxy group at the 4-position and a methoxycarbonyl group at the 3-position. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methoxy-3-(methoxycarbonyl)phenyl halides using boronic acid derivatives. The reaction typically employs palladium catalysts and bases under mild conditions to facilitate the formation of the boronic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, facilitated by palladium catalysts.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The methoxy and methoxycarbonyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is utilized in various scientific research applications:

    Organic Synthesis: As a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical intermediates and active compounds.

    Material Science: In the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: As a probe or ligand in biochemical assays and studies.

Mechanism of Action

The primary mechanism of action for 4-methoxy-3-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy and methoxycarbonyl groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    4-Carbomethoxyphenylboronic acid: Similar structure but without the methoxy group, affecting its reactivity and applications.

    4-Methoxycarbonylphenylboronic acid pinacol ester: A protected form of the boronic acid, used in specific synthetic routes.

Uniqueness

4-Methoxy-3-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which provide distinct electronic and steric properties. These groups enhance its utility in various synthetic applications, particularly in the formation of complex organic molecules through cross-coupling reactions.

Properties

IUPAC Name

(4-methoxy-3-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-3-6(10(12)13)5-7(8)9(11)15-2/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGMDDVQLGJPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)C(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.